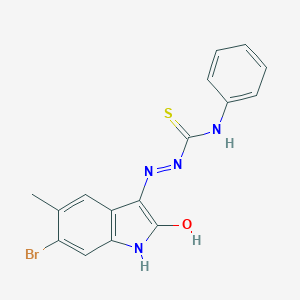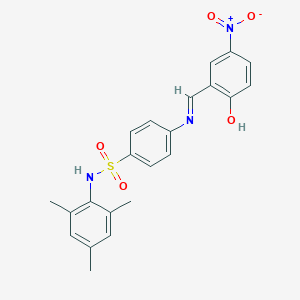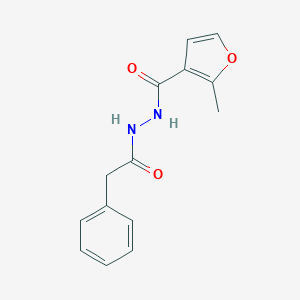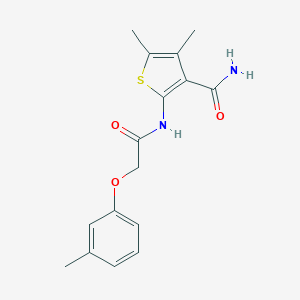![molecular formula C19H21BrN2O4S B466212 2-(2-bromo-4-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide CAS No. 431909-56-7](/img/structure/B466212.png)
2-(2-bromo-4-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-bromo-4-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide” is a chemical compound with the molecular formula C19H21BrN2O4S . It is an important raw material and used as pharmaceutical intermediates . This compound is part of the phenoxy acetamide family, which has been the subject of recent investigations into synthesis and pharmacological activities .
Synthesis Analysis
The synthesis of this compound and its derivatives involves many chemical techniques as well as new computational chemistry applications . The exact synthesis process for this specific compound is not mentioned in the available literature.
Molecular Structure Analysis
The molecular structure of this compound is based on the phenoxy acetamide molecular framework . The compound includes a bromo group, a methyl group, a pyrrolidinylsulfonyl group, and a phenyl group attached to the acetamide core .
Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Processes for Degradation
A study focused on the advanced oxidation processes (AOPs) to treat acetaminophen in water, discussing the generation of various by-products, including acetamide, and their biotoxicity. This research might be relevant to understanding the environmental degradation pathways and potential toxicity of similar complex organic compounds (Qutob et al., 2022).
Stereochemistry in Drug Design
Research on the stereochemistry of phenylpiracetam and its derivatives, including discussions on the pharmacological profile improvements through stereochemical modifications, offers insights into how stereochemical configurations could affect the biological properties of complex molecules, which might be applicable to the compound (Veinberg et al., 2015).
Catalysis in Organic Synthesis
A review of using metal cation-exchanged clay as catalysts for organic synthesis presents methodologies for various reactions, including alkylation and oxidation. This could suggest potential synthetic routes or applications for the target compound in catalysis or material science (Tateiwa & Uemura, 1997).
Pharmacology of Acetaminophen Derivatives
Analyses on the analgesic mechanisms of acetaminophen, focusing on its metabolization and action on specific receptors, could provide a model for understanding how structurally related acetamide derivatives might interact with biological systems to elicit therapeutic effects (Ohashi & Kohno, 2020).
Synthesis and Activity of Piracetam Derivatives
A review on the synthesis and biological activities of piracetam, a pyrrolidine acetamide derivative, highlights the therapeutic potential of related compounds in treating central nervous system disorders. This suggests possible pharmacological applications for related acetamide compounds in neurology and psychiatry (Dhama et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O4S/c1-14-4-9-18(17(20)12-14)26-13-19(23)21-15-5-7-16(8-6-15)27(24,25)22-10-2-3-11-22/h4-9,12H,2-3,10-11,13H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYDUIJWSOWSGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(thiophene-2-carbonylamino)cyclohexyl]thiophene-2-carboxamide](/img/structure/B466158.png)
![2-(2-bromo-4-methylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B466214.png)
![2-(2-bromo-4-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B466218.png)



![4,5-Dimethyl-2-{[(4-methylphenoxy)acetyl]amino}thiophene-3-carboxamide](/img/structure/B466385.png)
![2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B466406.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B466426.png)
![N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide](/img/structure/B466429.png)
![N-(4-ethoxyphenyl)-4-{[(2-hydroxy-1-naphthyl)methylene]amino}benzenesulfonamide](/img/structure/B466437.png)
![4-[(3,5-dichloro-2-hydroxybenzylidene)amino]-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B466438.png)
![N-(4-ethoxyphenyl)-4-[(2-hydroxy-3-methoxybenzylidene)amino]benzenesulfonamide](/img/structure/B466442.png)